![molecular formula C36H26 B14338097 9,10-Bis[(naphthalen-1-YL)methyl]anthracene CAS No. 96710-17-7](/img/structure/B14338097.png)
9,10-Bis[(naphthalen-1-YL)methyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[(naphthalen-1-YL)methyl]anthracene is a complex organic compound known for its unique structural properties and applications. It is commonly used as a blue emitter in organic light-emitting diodes (OLEDs) due to its high efficiency and stability . The compound’s molecular formula is C35H24, and it has a molecular weight of 444.57 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(naphthalen-1-YL)methyl]anthracene typically involves the Suzuki coupling reaction. This method is favored for its ability to form carbon-carbon bonds efficiently. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
In industrial settings, the compound is produced using high-purity sublimation techniques. This method ensures that the final product has a purity of over 99%, which is crucial for its application in electronic devices .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis[(naphthalen-1-YL)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes and naphthalenes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
9,10-Bis[(naphthalen-1-YL)methyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a host material in the emissive layer of OLEDs, providing high efficiency and stability.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the production of high-efficiency blue OLEDs and other electronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its ability to transport both electrons and holes, a property known as ambipolar transport. This allows for efficient charge recombination in OLEDs, leading to high luminescence. The molecular targets include the emissive layers in OLED devices, where it facilitates the recombination of charge carriers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
- 2-Methyl-9,10-di(2-naphthyl)anthracene
- 2-Methyl-9,10-di(7-naphthalenyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[(naphthalen-1-YL)methyl]anthracene offers superior stability and efficiency as a blue emitter in OLEDs. Its unique structural properties allow for better charge transport and recombination, making it a preferred choice in high-performance electronic devices .
Eigenschaften
CAS-Nummer |
96710-17-7 |
|---|---|
Molekularformel |
C36H26 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
9,10-bis(naphthalen-1-ylmethyl)anthracene |
InChI |
InChI=1S/C36H26/c1-3-17-29-25(11-1)13-9-15-27(29)23-35-31-19-5-7-21-33(31)36(34-22-8-6-20-32(34)35)24-28-16-10-14-26-12-2-4-18-30(26)28/h1-22H,23-24H2 |
InChI-Schlüssel |
NBJDAVGPIDJFRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C4C=CC=CC4=C(C5=CC=CC=C53)CC6=CC=CC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



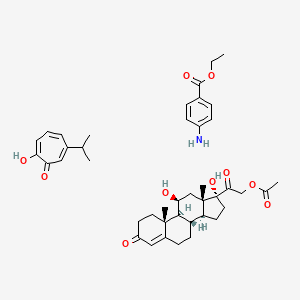
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
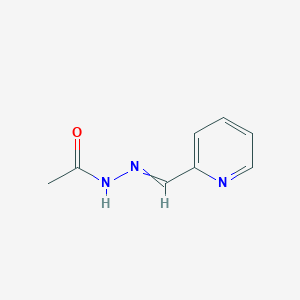
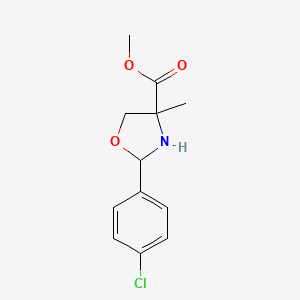

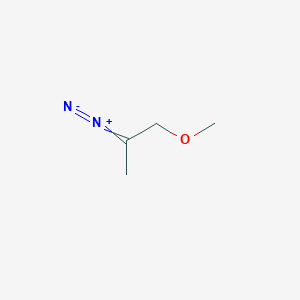
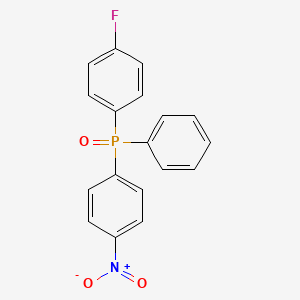
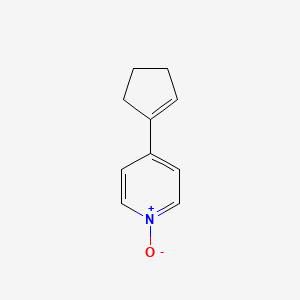
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
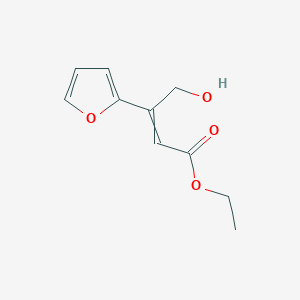
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
